molecular formula C43H85Cl3N2O2Si B14284155 N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide CAS No. 138844-77-6

N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide

Cat. No.: B14284155
CAS No.: 138844-77-6
M. Wt: 796.6 g/mol
InChI Key: FIYZWORDRQPLAU-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide is a chemical compound with the molecular formula C43H85Cl3N2O2Si and a molecular weight of 796.59 g/mol . This compound is known for its unique structure, which includes a trichlorosilyl group attached to a butanediamide backbone, along with two octadecyl chains. It is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a trichlorosilylpropyl derivative under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various substrates, leading to the modification of surfaces and the formation of stable coatings. The octadecyl chains provide hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide can be compared with other similar compounds, such as:

The uniqueness of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide lies in its trichlorosilyl group, which provides distinct reactivity and functionalization capabilities compared to its analogs.

Properties

CAS No.

138844-77-6

Molecular Formula

C43H85Cl3N2O2Si

Molecular Weight

796.6 g/mol

IUPAC Name

N',N'-dioctadecyl-N-(3-trichlorosilylpropyl)butanediamide

InChI

InChI=1S/C43H85Cl3N2O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-48(43(50)37-36-42(49)47-38-35-41-51(44,45)46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3,(H,47,49)

InChI Key

FIYZWORDRQPLAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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